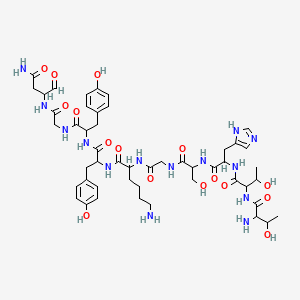
Pleurocidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pleurocidin is a novel antimicrobial peptide, structurally characterized by its amphipathic α-helical conformation. This compound is part of a family of cationic antimicrobial peptides (CAPs) known for their broad-spectrum antimicrobial properties .
Métodos De Preparación
Pleurocidin can be synthesized using standard FMOC (9-fluorenylmethyloxycarbonyl) solid-state chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation. Industrial production methods may involve large-scale solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of this peptide .
Análisis De Reacciones Químicas
Pleurocidin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂), leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at specific amino acid residues, altering the peptide’s functional groups
Aplicaciones Científicas De Investigación
Pleurocidin has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Pleurocidin involves its interaction with bacterial membranes. The peptide’s cationic nature allows it to bind to the negatively charged bacterial membrane, leading to membrane disruption and pore formation. This results in the leakage of cellular contents and ultimately bacterial cell death . At higher concentrations, the peptide can also induce apoptosis-like death in bacteria through interactions with intracellular targets .
Comparación Con Compuestos Similares
Pleurocidin is similar to other cationic antimicrobial peptides like this compound and cathelicidins. it is unique in its specific amino acid sequence and its ability to induce apoptosis-like death in bacteria at sub-lethal concentrations . Similar compounds include:
This compound: Another antimicrobial peptide with a similar α-helical structure and broad-spectrum antimicrobial activity.
Cathelicidins: A family of CAPs known for their role in innate immunity and antimicrobial properties.
This compound stands out due to its unique sequence and specific interactions with bacterial membranes and intracellular targets, making it a promising candidate for further research and development in antimicrobial and anticancer therapies.
Propiedades
Bioactividad |
Antibacterial |
|---|---|
Secuencia |
GWGSFFKKAAHVGKHVGKAALTHYL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




